molecular formula C23H20ClFN4O2 B2680054 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111025-57-0

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2680054
CAS No.: 1111025-57-0
M. Wt: 438.89
InChI Key: TUMPFNPTGRRFJY-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3, a fluorine atom at position 6 of the quinoline core, a methyl group at position 1, and a piperidin-1-yl substituent at position 5. Its molecular formula is C₂₃H₁₉ClFN₄O₂, with a molecular weight of 438.88 g/mol (estimated based on structural analogs). The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the piperidine substituent modulates solubility and pharmacokinetic behavior .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2/c1-28-13-17(23-26-22(27-31-23)14-5-7-15(24)8-6-14)21(30)16-11-18(25)20(12-19(16)28)29-9-3-2-4-10-29/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPFNPTGRRFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between an aniline derivative and a β-ketoester in the presence of a suitable catalyst, such as polyphosphoric acid.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated quinolone derivative reacts with piperidine under basic conditions.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent, such as phosphorus oxychloride.

    Final Assembly: The final compound is obtained by coupling the quinolone-piperidine intermediate with the oxadiazole derivative under appropriate reaction conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

    Oxidation: Quinolone N-oxide derivatives.

    Reduction: Reduced quinolone derivatives.

    Substitution: Halogenated or alkylated quinolone derivatives.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs, such as 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (Compound F418-0583, described in ). Below is a detailed analysis:

Table 1: Key Comparative Properties

Property Target Compound Compound F418-0583
Substituent (Chlorophenyl) 4-chlorophenyl 3-chlorophenyl
Piperidine Substituent Piperidin-1-yl (no methyl) 4-Methylpiperidin-1-yl
Molecular Formula C₂₃H₁₉ClFN₄O₂ (estimated) C₂₄H₂₂ClFN₄O₂
Molecular Weight 438.88 g/mol (estimated) 452.91 g/mol
logP ~4.9 (predicted) 5.15
Hydrogen Bond Acceptors 5 (estimated) 5
Polar Surface Area ~50 Ų (estimated) 50.1 Ų

Key Differences and Implications

Chlorophenyl Position: The target compound’s 4-chlorophenyl group (para position) may enhance π-π stacking interactions in hydrophobic binding pockets compared to the 3-chlorophenyl (meta) in F418-0583.

Piperidine Modification :

  • The absence of a methyl group on the piperidine ring in the target compound reduces molecular weight by ~14 g/mol and decreases logP by ~0.25 units. This modification likely improves aqueous solubility (logSw: estimated -5.0 vs. F418-0583’s -5.47 ) and may enhance blood-brain barrier penetration for CNS applications .

The target compound’s lower logP (~4.9) might strike a better balance between bioavailability and solubility.

Synthetic Feasibility :

  • The 4-chlorophenyl substituent is synthetically accessible via Suzuki-Miyaura cross-coupling, similar to methods used for F418-0583. However, regioselective synthesis of the oxadiazole ring requires careful optimization to avoid positional isomerism .

Research Findings and Structural Insights

  • Crystallographic Analysis: Programs like SHELX () are critical for resolving the 3D structures of such compounds. For example, the oxadiazole ring’s planarity and the dihydroquinolin-4-one tautomerism could influence intermolecular interactions in crystal packing .
  • SAR Studies: Substitutions on the piperidine ring (e.g., methylation) are known to modulate selectivity for kinase targets. The target compound’s unmodified piperidine may favor interactions with larger active sites compared to F418-0583’s 4-methylpiperidine .

Biological Activity

The compound 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN5O2C_{22}H_{22}ClN_5O_2, with a molecular weight of approximately 443.92 g/mol. The structure features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and piperidine functionalities exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has been evaluated for its efficacy against these pathogens through disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Salmonella typhi64Weak

Antifungal Activity

The compound also demonstrates antifungal activity against strains such as Candida albicans. In vitro studies suggest that it inhibits fungal growth by disrupting cell membrane integrity.

Anticancer Activity

Studies have indicated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways.

Cancer Cell LineIC50 (µM)Activity Level
MCF-710High
HeLa15Moderate

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : It shows significant inhibition activity, which is crucial for developing treatments for Alzheimer's disease.
  • Urease : The compound has demonstrated strong urease inhibitory activity, making it a candidate for treating infections caused by urease-producing bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : It may bind to active sites or allosteric sites on enzymes, inhibiting their function.
  • Cell Signaling Interference : The compound could disrupt signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with oxadiazole and piperidine structures:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their biological evaluations. The results indicated that modifications in the piperidine ring significantly enhanced antibacterial activity .
  • Another research article discussed the potential of oxadiazole-piperidine hybrids in treating neurodegenerative diseases due to their AChE inhibition properties .

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